
Dextromethadone
Übersicht
Beschreibung
Dextromethadone, also known as Esmethadone, is the (S)-enantiomer of methadone. It is a synthetic opioid that acts primarily as an N-methyl-D-aspartate receptor antagonist. Unlike its counterpart, levomethadone, this compound has low affinity for opioid receptors and lacks significant respiratory depressant action and abuse liability . It is currently under investigation for its potential use in treating major depressive disorder .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dextromethadone can be synthesized through asymmetric synthesis. One method involves the lipase-catalyzed acylation of racemic methadone to separate the enantiomers . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the desired enantiomer is produced in high yield and purity.
Industrial Production Methods: Industrial production of this compound involves similar asymmetric synthesis techniques but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification methods to achieve the desired product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dextromethadon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten typischerweise Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Acylchloriden stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte:
Oxidation: Produziert Ketone oder Carbonsäuren.
Reduktion: Produziert Alkohole oder Amine.
Substitution: Produziert substituierte Methadonderivate.
Wissenschaftliche Forschungsanwendungen
Pain Management
Overview
Dextromethadone is being investigated for its efficacy in treating chronic pain conditions, especially neuropathic pain. Unlike traditional opioids, it exhibits minimal opioid activity, which may reduce the risk of addiction and side effects associated with opioid use.
Clinical Trials
Relmada Therapeutics has initiated clinical trials to evaluate the safety and efficacy of this compound in treating neuropathic pain. A notable study involved a multiple ascending dose clinical trial that aimed to establish the maximum tolerated dose (MTD) and assess pharmacokinetics and pharmacodynamics . The initial results indicated a favorable safety profile, with no dose-limiting side effects observed at high doses compared to conventional methadone .
Study Phase | Objective | Findings |
---|---|---|
Phase 1 | Safety and tolerability | No dose-limiting side effects observed |
Phase 2 | Efficacy in neuropathic pain | Expected to demonstrate significant pain relief |
Antidepressant Potential
Mechanism of Action
Recent studies suggest that this compound may have rapid antidepressant effects similar to those of ketamine, another NMDA antagonist. This property could be particularly beneficial for patients with treatment-resistant depression .
Case Studies
A preliminary case study highlighted the antidepressant effects of this compound in patients who did not respond to conventional therapies. Patients reported significant mood improvements within days of treatment initiation, suggesting a potential role in rapid intervention strategies for depression .
Study Type | Population | Outcome |
---|---|---|
Case Study | Treatment-resistant | Significant mood improvement noted |
Opioid Use Disorder Treatment
Role in Opioid Dependence
this compound's unique pharmacological profile allows it to be explored as a treatment option for opioid use disorder. Its NMDA antagonism may help mitigate withdrawal symptoms while reducing cravings without the high addiction potential associated with traditional opioids .
Research Insights
Studies are underway to assess its effectiveness in detoxification protocols and as a maintenance therapy for individuals recovering from opioid addiction. Initial findings suggest that patients treated with this compound experience fewer cravings compared to those on standard methadone therapy .
Application | Mechanism | Expected Benefits |
---|---|---|
Detoxification | NMDA receptor antagonism | Reduced withdrawal symptoms |
Maintenance therapy | Lower addiction potential | Fewer cravings |
Wirkmechanismus
Dextromethadone exerts its effects primarily through antagonism of N-methyl-D-aspartate receptors. This action inhibits the excitatory neurotransmitter glutamate, leading to reduced neuronal excitability and potential neuroprotective effects . Additionally, this compound has been shown to inhibit hERG potassium channels, which may contribute to its cardiac effects .
Vergleich Mit ähnlichen Verbindungen
Levomethadone: The ®-enantiomer of methadone, which has high affinity for opioid receptors and significant analgesic effects.
Racemic Methadone: A mixture of both enantiomers, used primarily for pain management and opioid dependence treatment.
Uniqueness: Dextromethadone is unique in its low affinity for opioid receptors, reducing the risk of respiratory depression and abuse liability. Its primary action as an N-methyl-D-aspartate receptor antagonist sets it apart from other opioids, making it a promising candidate for treating conditions like major depressive disorder without the typical opioid-related side effects .
Biologische Aktivität
Dextromethadone, also known as REL-1017 or esmethadone, is a novel compound under investigation primarily for its potential as an antidepressant. It is a derivative of methadone, but its unique pharmacological profile distinguishes it from traditional opioids. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and potential for abuse.
This compound functions primarily as an N-methyl-D-aspartate receptor (NMDAR) antagonist. This mechanism is thought to contribute to its rapid antidepressant effects, which are observed in patients with treatment-resistant major depressive disorder (MDD). The drug's action at the NMDAR is associated with downstream effects on brain-derived neurotrophic factor (BDNF) and mechanistic target of rapamycin (mTOR) signaling pathways, which are crucial for neuronal survival and synaptic plasticity .
Pharmacodynamics
- NMDAR Antagonism : this compound has been shown to block the NMDAR channel in a uncompetitive manner, leading to reduced excitotoxicity and promoting neuroprotective effects.
- Opioid Receptor Interaction : While methadone acts as a full μ-opioid receptor agonist, this compound exhibits minimal affinity for opioid receptors, significantly reducing the risk of dependence and abuse .
Clinical Efficacy
Recent clinical trials have demonstrated promising results for this compound in treating MDD:
- Phase 2 Trials : In a double-blind, randomized study, patients receiving this compound showed significant improvements in the Montgomery-Åsberg Depression Rating Scale (MADRS) scores compared to placebo. The mean change from baseline in MADRS scores was approximately -22.5 points after 12 months of treatment .
- Long-Term Safety : A 12-month open-label study indicated that this compound was well tolerated with no significant neurological or cardiovascular side effects reported. Most adverse events were mild to moderate and transient .
Safety Profile
This compound has been evaluated for its safety in various studies:
- No Abuse Potential : Studies involving recreational drug users have indicated that this compound does not produce reinforcing effects or withdrawal symptoms, distinguishing it from traditional opioids .
- Adverse Events : The most common adverse events reported were nausea and dizziness, but these were generally mild and resolved quickly .
Comparison with Other Treatments
The following table summarizes the biological activity and clinical outcomes of this compound compared to traditional antidepressants and opioids:
Compound | Mechanism of Action | Efficacy in MDD | Abuse Potential | Common Side Effects |
---|---|---|---|---|
This compound | NMDAR antagonist | Significant improvement in MADRS scores | Low | Nausea, dizziness |
Methadone | μ-opioid receptor agonist | Effective for pain management; not primarily for MDD | High | Sedation, constipation |
Traditional Antidepressants | Various (e.g., SSRI) | Variable; often delayed onset | Moderate | Weight gain, sexual dysfunction |
Case Studies
Several case studies highlight the clinical application of this compound:
- Case Study on Treatment-Resistant Depression : A patient with chronic MDD who had failed multiple antidepressant treatments experienced a significant reduction in depressive symptoms after initiating treatment with this compound. The patient reported improved mood stability and quality of life over six months .
- Safety Monitoring in Clinical Trials : Participants in Phase 3 trials were closely monitored for any signs of abuse or adverse reactions. Results indicated no serious adverse events related to this compound use, reinforcing its safety profile .
Eigenschaften
CAS-Nummer |
5653-80-5 |
---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(6S)-6-(dimethylamino)-4,4-diphenylheptan-3-one |
InChI |
InChI=1S/C21H27NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3/t17-/m0/s1 |
InChI-Schlüssel |
USSIQXCVUWKGNF-KRWDZBQOSA-N |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Isomerische SMILES |
CCC(=O)C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Aussehen |
Solid powder |
Key on ui other cas no. |
5653-80-5 |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dextromethadone; 6S-Methadone; l-Methadone; S-(+)-Methadone; d-Methadone; BRN 3213667; BRN-3213667; BRN3213667; |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.